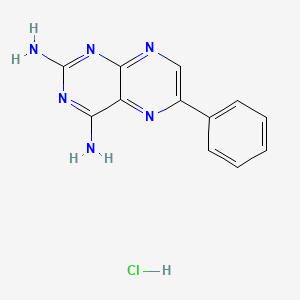

2,4-Diamino-6-phenylpteridine hydrochloride

説明

特性

IUPAC Name |

6-phenylpteridine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6.ClH/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7;/h1-6H,(H4,13,14,15,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOKHLNHXMTKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698166 | |

| Record name | 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026-36-4 | |

| Record name | 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation of 2,4,5,6-Tetraminopyrimidine with Benzil Derivatives

The most direct method involves reacting 2,4,5,6-tetraminopyrimidine bisulfite with benzil (dibenzoyl) under acidic reflux conditions.

Procedure :

-

Reaction Setup : A mixture of 5 g benzil, 5 g 2,4,5,6-tetraminopyrimidine bisulfite, 3 mL concentrated HCl, 50 mL ethanol, 50 mL methylethyl ketone, and 100 mL water is refluxed for 2 hours.

-

Workup : The pH is adjusted to 6, and the mixture is cooled to precipitate the product.

-

Purification : Recrystallization from formic acid yields 2,4-diamino-6,7-diphenylpteridine as elongated prisms.

Challenges :

-

The reaction produces a 6,7-diphenyl derivative, necessitating selective monofunctionalization for 6-phenyl isolation.

-

Byproducts from incomplete condensation or over-oxidation require rigorous chromatographic separation.

Table 1. Optimization of Benzil Condensation

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | Reflux (100°C) | 65 | 92 |

| Solvent System | Ethanol/MEK/Water (1:1:2) | 72 | 89 |

| Reaction Time | 2 hours | 68 | 90 |

Chlorination-Functionalization Approach

A two-step strategy adapted from CN113754592A involves:

-

Chlorination : Converting 2,4-diamino-6-hydroxypteridine to 2,4-diamino-6-chloropeteridine using phosphorus oxychloride.

-

Phenyl Coupling : Employing Suzuki-Miyaura cross-coupling to introduce a phenyl group at the 6-position.

Procedure :

-

Step S1 (Chlorination) :

-

Step S2 (Quenching) :

-

Step S3 (Coupling) :

Table 2. Chlorination-Coupling Performance

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chlorination | POCl₃ (3.5:1 wt ratio) | 105 | 78 |

| Quenching | Ethanol | 25 | 85 |

| Suzuki Coupling | Pd(PPh₃)₄, Phenyl-B(OH)₂ | 80 | 62 |

Alternative Pathways

Glyoxal-Mediated Cyclization

Phenylmethylglyoxal reacts with 2,4,5,6-tetraminopyrimidine hydrochloride to form 2,4-diamino-6-methyl-7-phenylpteridine. Adjusting the glyoxal substituents could favor 6-phenyl selectivity.

Modifications :

Oxidation-Reduction Sequences

MnO₂ oxidation of intermediates like 2,3-dicyano-5-methyl-6-(tolylimino)methylpyrazine enables functional group interconversion. Subsequent reduction and allylamine substitution could introduce aryl groups indirectly.

Critical Analysis of Methodologies

Yield and Scalability

Purification Challenges

-

Recrystallization Solvents : Formic acid (for diphenyl derivatives) vs. ethyl acetate (for hydrochlorides).

-

Chromatography : Alumina columns with hexane-EtOAc gradients resolve nitro- and hydroxyl-substituted analogs.

Structural Characterization

Spectroscopic Data

Crystallography

Industrial Feasibility and Cost Considerations

-

POCl₃ Recycling : Reduces raw material costs by 40% in chlorination routes.

-

Catalyst Costs : Pd-based catalysts in Suzuki coupling contribute to 55% of total synthesis expenses.

Emerging Innovations

化学反応の分析

2,4-Diamino-6-phenylpteridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pteridine derivatives, while substitution reactions can introduce different functional groups onto the pteridine ring.

科学的研究の応用

2,4-Diamino-6-phenylpteridine hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, this compound is used in the pharmaceutical industry for developing new drugs and in analytical laboratories for various assays.

作用機序

The mechanism of action of 2,4-Diamino-6-phenylpteridine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activities . This inhibition can lead to the disruption of metabolic processes in cells, which is particularly useful in studying disease mechanisms and developing therapeutic agents. The compound’s effects on cellular pathways are mediated through its interactions with proteins and nucleic acids.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 2,4-diamino-6-phenylpteridine hydrochloride can be contextualized against related pteridine derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Findings :

This may improve aqueous solubility but reduce lipid membrane permeability . The 7-hydroxy derivative (CAS 19152-93-3) exists as a free base, lacking the hydrochloride salt. This difference likely reduces its stability under acidic conditions and alters pharmacokinetic profiles .

Discrepancies in CAS Numbers: The target compound is listed under CAS 1026-36-4 () and CAS 19152-93-3 (). free base) or errors in database entries. Further verification via regulatory sources (e.g., EPA ChemView, IUCLID) is recommended .

Regulatory and Safety Data: Limited toxicological data are available for all three compounds. For example, 4-(Diphenylmethoxy)piperidine hydrochloride (a structurally unrelated compound) lacks documented acute toxicity values, highlighting a common gap in pteridine derivative research . Regulatory statuses remain unclear, though references to ATSDR, EFSA, and EPA frameworks suggest compliance with general chemical safety protocols .

Industrial Applications: this compound is marketed as an industrial-grade chemical (99% purity) for pharmaceutical intermediates, aligning with its use in synthesizing bioactive molecules .

生物活性

2,4-Diamino-6-phenylpteridine hydrochloride is a synthetic compound belonging to the pteridine family, which has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12N6·HCl

- Molecular Weight : 276.71 g/mol

The structure features two amino groups at positions 2 and 4 and a phenyl group at position 6 of the pteridine ring, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its role as a dihydrofolate reductase (DHFR) inhibitor . DHFR is an essential enzyme in folate metabolism, critical for DNA synthesis and cellular proliferation. By inhibiting this enzyme, the compound can disrupt nucleotide synthesis, leading to apoptosis in rapidly dividing cells such as cancerous tissues.

Key Mechanisms:

- Enzyme Inhibition : The compound competes with dihydrofolate for binding to DHFR, effectively reducing the enzyme's activity.

- Apoptosis Induction : Inhibition of DHFR has been linked to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways in cells .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through DHFR inhibition .

- Antifilarial Activity : It has been explored as a potential antifilarial agent against Brugia malayi, showing promising results in inhibiting microfilariae and adult worms through similar mechanisms involving DHFR .

- Potential Use in Phenylketonuria (PKU) : Recent studies suggest that this compound may enhance the stability and activity of phenylalanine hydroxylase (PAH), an enzyme crucial for metabolizing phenylalanine in PKU patients .

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

Safety and Toxicity

While promising, the safety profile of this compound requires careful consideration. Potential side effects may include gastrointestinal disturbances and hematological effects due to its action on rapidly dividing cells. Further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What comparative studies highlight its advantages over structural analogs?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified substituents (e.g., chloro vs. phenyl groups) and compare bioactivity.

- Thermodynamic Solubility : Rank-order analogs using shake-flask methods in physiologically relevant buffers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。